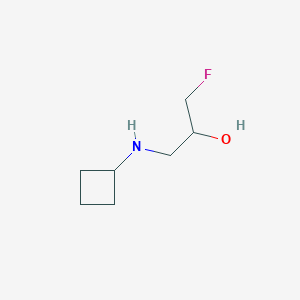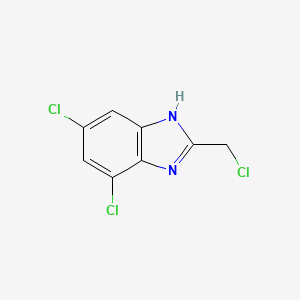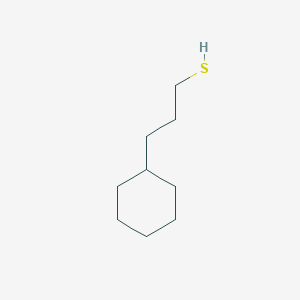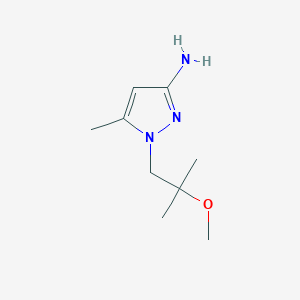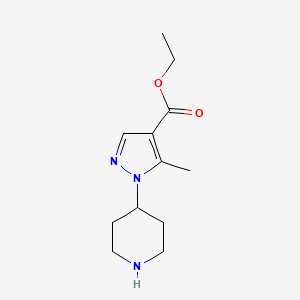
3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is an organic compound with a complex structure that includes an amino group, a dimethylphenyl group, and two fluorine atoms attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable fluorinated ketone to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(3,4-dimethylphenyl)propanoic acid: Similar structure but lacks the fluorine atoms and hydroxyl group.
3-Amino-3-(3,4-dimethylphenyl)propan-1-OL: Similar structure but lacks the fluorine atoms.
Uniqueness
3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical properties and potential applications. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C11H15F2NO |
|---|---|
Peso molecular |
215.24 g/mol |
Nombre IUPAC |
3-amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7-3-4-9(5-8(7)2)10(14)11(12,13)6-15/h3-5,10,15H,6,14H2,1-2H3 |
Clave InChI |
TZTRMYNCMIUODG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(CO)(F)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



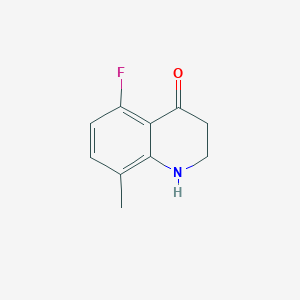
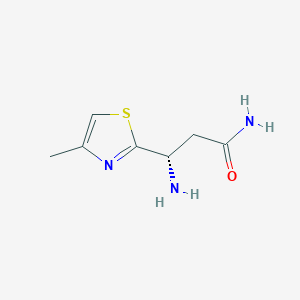
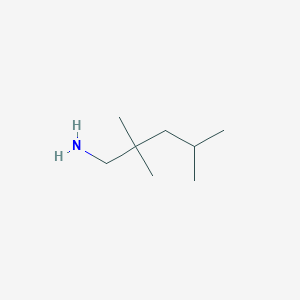
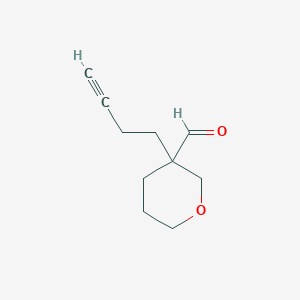
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
